molecular formula C11H10FN3O2 B1520113 6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 639780-60-2

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1520113
Key on ui cas rn: 639780-60-2
M. Wt: 235.21 g/mol
InChI Key: ZSJFGZJVIGGQKW-UHFFFAOYSA-N
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Patent
US07148229B2

Procedure details

A mixture of 4-amino-2,6-dihydroxypyrimidine (10 g, 79.0 mmol), ammonium sulfate (570 mg, 3.95 mmol), and hexamethyldisilizane (60 mL, 292.3 mmol) was heated to reflux for 3.25 h. At this time, the reaction was cooled to 25° C. and concentrated in vacuo to afford a white solid. The solid was mixed with toluene (12 mL) under argon and then treated with 2-fluorobenzyl bromide (12.6 mL, 102.7 mmol) and iodine (470 mg, 1.58 mmol). This mixture was heated to reflux for 2 h. A brown suspension was formed. The reaction was stirred at 25° C. overnight. At this time, the reaction mixture was cooled to 0° C. and then treated with a solution of sodium thiosulfate (2.47 g in 40 mL of water). A very thick suspension formed which needed to be stirred by hand. The solids were broken up with a spatula. The mixture was then treated with a saturated aqueous sodium bicarbonate solution (300 mL) and was stirred at 0° C. for 30 min. The resulting solid was collected by filtration and washed well with water, toluene, and then ether. The solid was then dried in vacuo to afford 6-amino-3-(2-fluoro-benzyl)-1H-pyrimidine-2,4-dione (20.80 g, quant.) as a tan solid; LRMS for C11H10FN3O2S(M+H)+ at m/z=236.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
catalyst
Reaction Step Two
Name
sodium thiosulfate
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[C:4]([OH:9])[N:3]=1.C[Si](N[Si](C)(C)C)(C)C.[F:19][C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[CH2:22]Br.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>S([O-])([O-])(=O)=O.[NH4+].[NH4+].II.C1(C)C=CC=CC=1>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[N:5]([CH2:22][C:21]2[CH:24]=[CH:25][CH:26]=[CH:27][C:20]=2[F:19])[C:6](=[O:8])[CH:7]=1 |f:3.4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
570 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Name
Quantity
470 mg
Type
catalyst
Smiles
II
Step Three
Name
sodium thiosulfate
Quantity
40 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.25 h
Duration
3.25 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A brown suspension was formed
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
A very thick suspension formed which
STIRRING
Type
STIRRING
Details
to be stirred by hand
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed well with water, toluene
CUSTOM
Type
CUSTOM
Details
The solid was then dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(N(C(N1)=O)CC1=C(C=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 111.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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